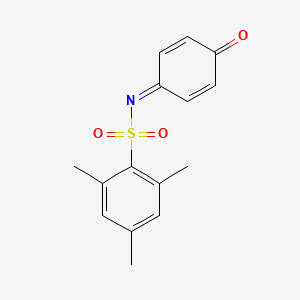

![molecular formula C16H15N3 B5658924 2,3-dimethyl-6-[4-(1H-pyrazol-5-yl)phenyl]pyridine](/img/structure/B5658924.png)

2,3-dimethyl-6-[4-(1H-pyrazol-5-yl)phenyl]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "2,3-dimethyl-6-[4-(1H-pyrazol-5-yl)phenyl]pyridine" belongs to the category of pyrazolo[3,4-b]pyridines, a class of heterocyclic aromatic compounds that have attracted considerable attention due to their structural diversity and potential for various applications in pharmaceuticals and materials science. These compounds are known for their unique chemical and physical properties, making them valuable in synthetic organic chemistry and drug design (Zonouz et al., 2010).

Synthesis Analysis

Synthesis of pyrazolo[3,4-b]pyridine derivatives, including "2,3-dimethyl-6-[4-(1H-pyrazol-5-yl)phenyl]pyridine," typically involves multicomponent reactions that allow for the efficient assembly of the heterocyclic core. These methods offer advantages such as high yields, operational simplicity, and the ability to introduce various substituents onto the heterocyclic framework. For instance, the Hantzsch reaction has been modified for the synthesis of related compounds, illustrating the versatility of synthetic strategies for these heterocycles (Dzvinchuk, 2007).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives is characterized by the presence of pyrazole and pyridine rings, which can adopt various conformations depending on the substituents and intermolecular interactions present. Crystallographic studies reveal that these compounds can form hydrogen-bonded dimers and exhibit complex supramolecular arrangements, such as chains and sheets, facilitated by hydrogen bonding and π-π stacking interactions (Quiroga et al., 2010).

Chemical Reactions and Properties

Pyrazolo[3,4-b]pyridines, including "2,3-dimethyl-6-[4-(1H-pyrazol-5-yl)phenyl]pyridine," participate in various chemical reactions that exploit the reactivity of the pyrazole and pyridine rings. These compounds can undergo nucleophilic substitution, electrophilic addition, and cycloaddition reactions, among others. Their chemical reactivity is influenced by the nature of the substituents and the electronic properties of the heterocyclic system (Metwally et al., 2008).

Physical Properties Analysis

The physical properties of pyrazolo[3,4-b]pyridines are determined by their molecular structure and can include a range of melting points, solubilities, and crystalline forms. These properties are crucial for their application in drug development, as they influence bioavailability and stability. Studies on related compounds have provided insights into their behavior in solid and solution states, contributing to our understanding of their physical characteristics (Bahgat et al., 2009).

Chemical Properties Analysis

The chemical properties of "2,3-dimethyl-6-[4-(1H-pyrazol-5-yl)phenyl]pyridine" and similar compounds are characterized by their acidity, basicity, and redox behavior, which are influenced by the heteroatoms and the electronic environment of the molecular framework. These properties are significant for their interactions with biological targets and their overall pharmacological activity. Research in this area focuses on understanding the relationship between structure and reactivity, aiming to design molecules with desired chemical behaviors (Wijtmans et al., 2004).

Eigenschaften

IUPAC Name |

2,3-dimethyl-6-[4-(1H-pyrazol-5-yl)phenyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c1-11-3-8-15(18-12(11)2)13-4-6-14(7-5-13)16-9-10-17-19-16/h3-10H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYWBXQKANVGZPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C2=CC=C(C=C2)C3=CC=NN3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

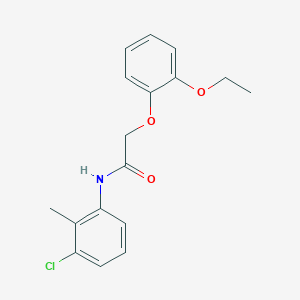

![4-{[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5658843.png)

![2-{4-[2-chloro-5-(trifluoromethoxy)phenyl]-1H-pyrazol-1-yl}ethanol](/img/structure/B5658863.png)

![{(3R*,4R*)-1-[(7-fluoro-2-methylquinolin-4-yl)carbonyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5658871.png)

![N-[2-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]-2-methyl-2-propanamine](/img/structure/B5658885.png)

![3-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]benzoic acid](/img/structure/B5658896.png)

![(1R*,5R*)-6-[4-(difluoromethoxy)benzoyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5658909.png)

![ethyl 4-[(2-furylmethyl)amino]-6-methyl-3-quinolinecarboxylate](/img/structure/B5658915.png)

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B5658923.png)

![ethyl 4-[(2-methoxyphenyl)amino]-6-methyl-3-quinolinecarboxylate](/img/structure/B5658935.png)

![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[4-(methylamino)-2-pyrimidinyl]-3-pyrrolidinol](/img/structure/B5658953.png)

![3-{2-oxo-2-[(1S*,5R*)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5658955.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5658957.png)